molecular formula C11H10N2O2 B12897286 3-Methoxy-5-phenylpyrazin-2(1H)-one CAS No. 67602-07-7

3-Methoxy-5-phenylpyrazin-2(1H)-one

Cat. No.: B12897286
CAS No.: 67602-07-7
M. Wt: 202.21 g/mol
InChI Key: KDROSCQNMQROSV-UHFFFAOYSA-N
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Description

3-Methoxy-5-phenylpyrazin-2(1H)-one: is an organic compound belonging to the pyrazinone family It is characterized by a pyrazinone ring substituted with a methoxy group at the 3-position and a phenyl group at the 5-position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Methoxy-5-phenylpyrazin-2(1H)-one typically involves the following steps:

    Formation of the Pyrazinone Ring: This can be achieved through the cyclization of appropriate precursors such as hydrazine derivatives and diketones.

    Introduction of the Methoxy Group: The methoxy group can be introduced via methylation reactions using reagents like methyl iodide or dimethyl sulfate.

    Phenyl Substitution: The phenyl group can be introduced through various methods, including Suzuki coupling reactions or direct arylation.

Industrial Production Methods

Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on scalability, cost-effectiveness, and environmental considerations. Catalysts and solvents are chosen to maximize yield and minimize waste.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, potentially leading to the formation of quinone derivatives.

    Reduction: Reduction reactions can convert the pyrazinone ring to a pyrazine ring.

    Substitution: The methoxy and phenyl groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Reagents like halogens, nucleophiles, and electrophiles can be used for substitution reactions.

Major Products

    Oxidation: Quinone derivatives.

    Reduction: Pyrazine derivatives.

    Substitution: Various substituted pyrazinones depending on the reagents used.

Scientific Research Applications

3-Methoxy-5-phenylpyrazin-2(1H)-one has several scientific research applications:

    Medicinal Chemistry: It is studied for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.

    Materials Science: The compound is explored for its use in organic electronics and as a building block for advanced materials.

    Biological Studies: It is used in studies related to enzyme inhibition and receptor binding.

    Industrial Applications: The compound is investigated for its potential use in the synthesis of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of action of 3-Methoxy-5-phenylpyrazin-2(1H)-one depends on its specific application:

    Medicinal Chemistry: It may act by inhibiting specific enzymes or binding to receptors, thereby modulating biological pathways.

    Materials Science: The compound’s electronic properties are leveraged in the design of organic semiconductors and other materials.

Comparison with Similar Compounds

Similar Compounds

    3-Methoxy-5-phenylpyrazine: Lacks the carbonyl group present in 3-Methoxy-5-phenylpyrazin-2(1H)-one.

    5-Phenylpyrazin-2(1H)-one: Lacks the methoxy group.

    3-Methoxy-5-methylpyrazin-2(1H)-one: Has a methyl group instead of a phenyl group.

Uniqueness

This compound is unique due to the combination of its methoxy and phenyl substituents, which confer distinct electronic and steric properties

Properties

CAS No.

67602-07-7

Molecular Formula

C11H10N2O2

Molecular Weight

202.21 g/mol

IUPAC Name

3-methoxy-5-phenyl-1H-pyrazin-2-one

InChI

InChI=1S/C11H10N2O2/c1-15-11-10(14)12-7-9(13-11)8-5-3-2-4-6-8/h2-7H,1H3,(H,12,14)

InChI Key

KDROSCQNMQROSV-UHFFFAOYSA-N

Canonical SMILES

COC1=NC(=CNC1=O)C2=CC=CC=C2

Origin of Product

United States

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